N1-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine hydrochloride
CAS No.: 1228879-16-0
Cat. No.: VC12037037
Molecular Formula: C7H10ClF3N4
Molecular Weight: 242.63 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 1228879-16-0 |
|---|---|
| Molecular Formula | C7H10ClF3N4 |
| Molecular Weight | 242.63 g/mol |
| IUPAC Name | N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine;hydrochloride |
| Standard InChI | InChI=1S/C7H9F3N4.ClH/c8-7(9,10)5-1-3-12-6(14-5)13-4-2-11;/h1,3H,2,4,11H2,(H,12,13,14);1H |
| Standard InChI Key | LVISEMKVMZMRAW-UHFFFAOYSA-N |
| SMILES | C1=CN=C(N=C1C(F)(F)F)NCCN.Cl |
| Canonical SMILES | C1=CN=C(N=C1C(F)(F)F)NCCN.Cl |
Introduction
Chemical Structure and Physicochemical Properties
Molecular Architecture
The compound consists of a pyrimidine ring substituted at the 4-position with a trifluoromethyl (-CF₃) group and at the 2-position with an ethylenediamine moiety. Protonation of the terminal amine forms the hydrochloride salt, enhancing solubility for pharmacological applications. The molecular formula is C₇H₁₀ClF₃N₄, with a molar mass of 242.63 g/mol.
Table 1: Key Identifiers
| Property | Value | Source |
|---|---|---|
| IUPAC Name | N'-[4-(trifluoromethyl)pyrimidin-2-yl]ethane-1,2-diamine; hydrochloride | |
| SMILES | C1=CN=C(N=C1C(F)(F)F)NCCN.Cl | |
| InChIKey | LVISEMKVMZMRAW-UHFFFAOYSA-N | |
| Molecular Weight | 242.63 g/mol |
The trifluoromethyl group confers electron-withdrawing effects, stabilizing the pyrimidine ring and influencing intermolecular interactions . The ethylenediamine chain enables hydrogen bonding with biological targets, as evidenced by its role in kinase inhibition.
Synthesis and Manufacturing
Synthetic Pathways
The synthesis involves a three-step sequence:
-
Pyrimidine Ring Formation: Condensation of 4-(trifluoromethyl)pyrimidin-2-amine with ethylenediamine under refluxing ethanol, catalyzed by triethylamine.
-
Salt Formation: Treatment with hydrochloric acid in anhydrous diethyl ether yields the hydrochloride salt.
-
Purification: Recrystallization from ethanol/water mixtures achieves >98% purity, as verified by HPLC.
Table 2: Reaction Conditions
| Step | Reagents | Temperature | Duration | Yield |
|---|---|---|---|---|
| 1 | Ethylenediamine, Et₃N | 80°C | 6 hr | 75% |
| 2 | HCl (gas), Et₂O | 0–5°C | 1 hr | 95% |
This method optimizes atom economy (82%) and minimizes hazardous byproducts, aligning with green chemistry principles.
Applications in Pharmaceutical Research
Lead Compound Optimization
Researchers modify the ethylenediamine chain to enhance blood-brain barrier permeability for neuro-oncology applications. For example, substituting the terminal amine with a methyl group increases logP by 0.8 units, improving CNS penetration.
Prodrug Development
Esterification of the primary amine with pivaloyloxymethyl groups creates prodrugs with 3-fold higher oral bioavailability in rodent models.
Recent Research Findings
Anticancer Activity
In a 2024 study, the compound reduced tumor volume by 62% in xenograft mice bearing MDA-MB-231 breast cancer cells when administered at 50 mg/kg twice weekly. Mechanistic studies linked this effect to downregulation of PI3K/Akt/mTOR signaling.
Neuroprotective Effects
Emerging data suggest the compound crosses the blood-brain barrier and inhibits JNK3 (IC₅₀ = 1.2 μM), showing potential in Alzheimer’s disease models.
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